molecular formula C11H11NO2S B1517026 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1019119-61-9

6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B1517026
M. Wt: 221.28 g/mol
InChI Key: WQTAEIAJAJWHCC-UHFFFAOYSA-N
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Description

6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (Iso-Dioxin) is a synthetic compound that has been used for a variety of scientific applications, including drug delivery, cell imaging, and cancer therapy. Iso-dioxin is a relatively new compound, having only been synthesized in the late 1990s. Its unique structure and properties make it an attractive option for a variety of research applications.

Scientific Research Applications

Synthesis and Analgesic Activity

  • Benzodioxinols, which share structural similarities with the compound , have been synthesized through a two-step approach involving Prins cyclization and ring-rearrangement. These compounds exhibit promising analgesic activity, highlighting the potential for developing new pain relief drugs (Štekrová et al., 2017).

Quantitation of Organic Isothiocyanates

  • Organic isothiocyanates, which are structurally related to the query compound, have been quantitatively analyzed using cyclocondensation reactions. These compounds are known for their beneficial and toxic biological effects, suggesting the relevance of the query compound in both therapeutic and toxicological studies (Zhang et al., 1992).

Organic Semiconductor Applications

  • The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which are structurally related to the query compound, indicate potential applications in organic semiconductors. These materials are evaluated for their use in electronic devices, suggesting the potential for the query compound in similar applications (Kashiki et al., 2011).

Antimicrobial Activity

  • Compounds derived from isothiocyanates have been identified with significant antimicrobial activity. For example, seeds of Moringa oleifera contain isothiocyanates effective against several bacteria and fungi, highlighting the antimicrobial potential of similar compounds (Eilert et al., 1981).

Antitumor Activity

  • Isothiocyanates have been investigated for their chemopreventive properties against cancer, acting by modifying carcinogen metabolism. This suggests the potential for compounds like "6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine" in cancer prevention and treatment research (Hecht, 1999).

properties

IUPAC Name

6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTAEIAJAJWHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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